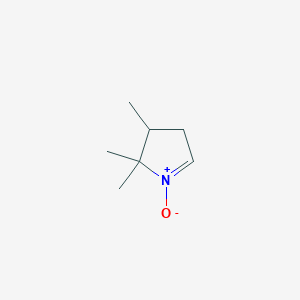![molecular formula C18H14N2OS B14000054 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-46-3](/img/structure/B14000054.png)
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a phenyl group attached to the imidazo[2,1-b][1,3]thiazole ring system
Preparation Methods
The synthesis of 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenylbenzaldehyde with 2-aminothiazole, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and purity.
Chemical Reactions Analysis
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents like alkyl halides or halogenating agents.
Cyclization: Intramolecular cyclization reactions can be performed to create more complex ring systems, often using catalysts and specific reaction conditions.
Scientific Research Applications
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing cytotoxic activity against various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It has been used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to activate the constitutive androstane receptor (CAR), leading to nuclear translocation and subsequent gene expression changes . This activation can result in various biological effects, including modulation of metabolic pathways and immune responses.
Comparison with Similar Compounds
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: This compound has similar structural features but includes a chlorine atom, which can influence its reactivity and biological activity.
Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives: These compounds have been studied for their antitubercular and anticancer activities, highlighting the versatility of the imidazo[2,1-b][1,3]thiazole scaffold.
Imidazo[2,1-b]thiazole-based chalcones: These derivatives have shown significant anticancer activity, demonstrating the potential of modifying the core structure to enhance biological properties.
Properties
CAS No. |
82588-46-3 |
|---|---|
Molecular Formula |
C18H14N2OS |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-(4-phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C18H14N2OS/c21-12-16-17(19-18-20(16)10-11-22-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
InChI Key |
SCMNZAULAFJQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)C=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)



![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)





